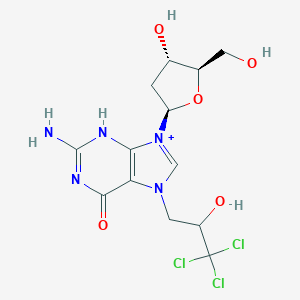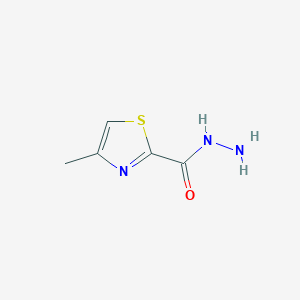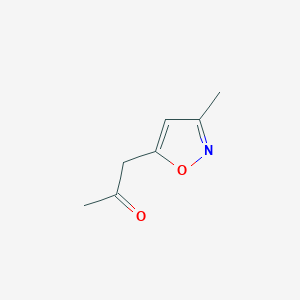
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one, also known as BDP, is a chemical compound that has been widely studied for its potential applications in the field of pharmaceuticals. It is a heterocyclic compound that contains a pyrazolone ring and a bromophenyl group. This compound has shown promising results in various scientific research studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one is not fully understood. However, it has been suggested that its biological activities may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators. 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has also been shown to interact with various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. In addition, 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has been found to reduce oxidative stress and improve antioxidant status in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one in lab experiments is its relatively low toxicity. 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has been shown to have a low acute toxicity in animal studies, and it does not appear to have any significant adverse effects on vital organs or systems. Another advantage is its relatively low cost and ease of synthesis. However, one of the main limitations of using 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one. One area of interest is its potential use in the treatment of various inflammatory and immune-mediated diseases, such as rheumatoid arthritis and inflammatory bowel disease. 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one may also have potential applications in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of various cancer cell lines. In addition, further studies are needed to elucidate the exact mechanism of action of 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one and to identify any potential side effects or toxicity issues.
Métodos De Síntesis
The synthesis of 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one involves the reaction of 4-bromoacetophenone and hydrazine hydrate in ethanol under reflux conditions. The reaction produces a yellow solid that is purified by recrystallization. The yield of 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one is typically around 70-80%.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has been studied extensively for its potential applications in the field of pharmaceuticals. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one has also been found to possess antioxidant and antimicrobial properties. These properties make it a potentially useful compound for the development of new drugs.
Propiedades
Número CAS |
103095-74-5 |
|---|---|
Nombre del producto |
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one |
Fórmula molecular |
C9H7BrN2O |
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) |
Clave InChI |
WESYQPCMJBXDKK-UHFFFAOYSA-N |
SMILES |
C1C(=NNC1=O)C2=CC=C(C=C2)Br |
SMILES canónico |
C1C(=NNC1=O)C2=CC=C(C=C2)Br |
Sinónimos |
5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
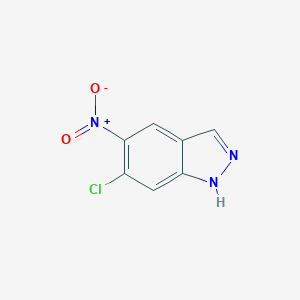
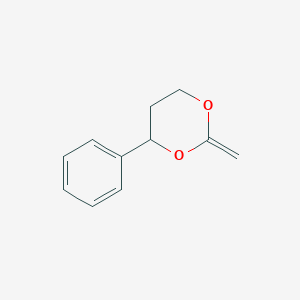
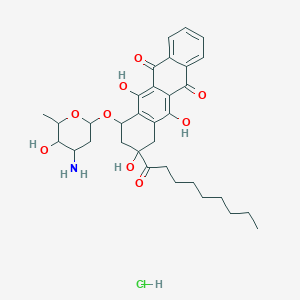
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)
